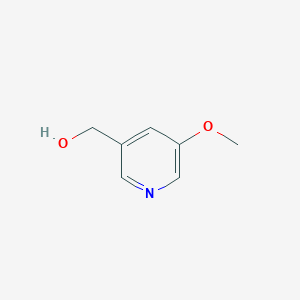

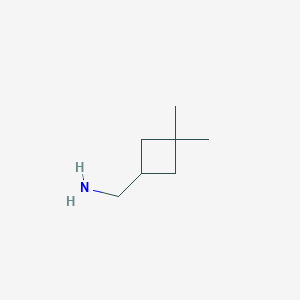

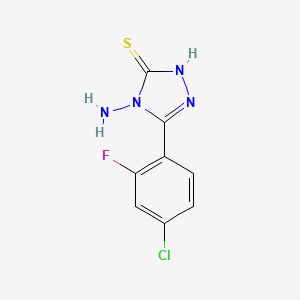

![molecular formula C7H4BrN3O3 B1391022 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 1198475-37-4](/img/structure/B1391022.png)

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Übersicht

Beschreibung

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main synthesis route of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The molecular formula of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is C7H4BrN3O3 . The average mass is 258.029 Da and the monoisotopic mass is 256.943604 Da .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, with one approach involving the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3 to yield a highly reactive 7-chloro derivative, which can be further reacted to give various 7-substituted derivatives (Drev et al., 2014). This method highlights the compound's utility in synthesizing diverse derivatives with potential applications.

Functionalization Strategies

Research has shown that a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate enables direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method offers an improvement over previous techniques, especially when incorporating multiple unique substituents (Catalano et al., 2015).

Reactivity and Transformations

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of study, with investigations into bromination reactions leading to various derivatives. For instance, bromination of 4-hydroxypyrazolo[3,4-d]pyrimidine produces 3-bromo derivatives, indicating potential pathways for chemical transformations (Leonova et al., 1978).

Synthesis of Novel Compounds

Research has also focused on synthesizing new compounds from pyrazolo[1,5-a]pyrimidines. For example, 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines have been synthesized from various precursors, highlighting the compound's role in creating novel chemical structures (Takei et al., 1979).

Structural Analysis

X-ray analysis has been used to elucidate the structure of derivatives like 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, providing crucial information about the compound's structural characteristics and potential applications (Clayton et al., 1980).

Synthesis of Pharmaceutically Relevant Compounds

The synthesis of compounds like methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, and their testing for antimicrobial activity, demonstrates the potential pharmaceutical applications of derivatives synthesized from pyrazolo[1,5-a]pyrimidines (Gein et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . The downstream effects of this include a reduction in tumor growth, as the cells are unable to proliferate at their normal rate .

Result of Action

The result of the action of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Zukünftige Richtungen

The synthetic transformations involving Pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Eigenschaften

IUPAC Name |

3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O3/c8-4-2-10-11-5(4)9-1-3(6(11)12)7(13)14/h1-2,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVUPBFLGDVVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(C(=O)N2N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

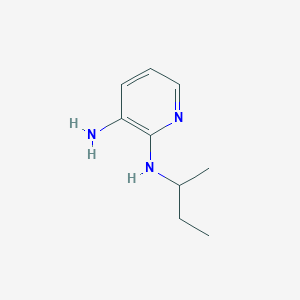

![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)

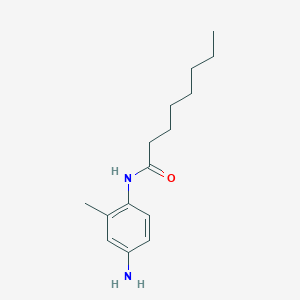

![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)

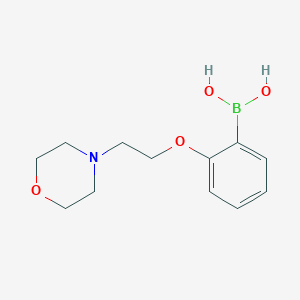

![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)